8-hydroxychroman-4-one synthesis from resorcinol
8-hydroxychroman-4-one synthesis from resorcinol
An In-Depth Technical Guide to the Synthesis of 7-Hydroxychroman-4-one from Resorcinol
Abstract
The chroman-4-one scaffold is a privileged heterocyclic structure fundamental to the fields of medicinal chemistry and drug discovery, exhibiting a wide array of biological activities.[1][2] This guide provides a comprehensive, in-depth technical overview of a robust and reliable method for the synthesis of 7-hydroxychroman-4-one, a key intermediate, starting from the readily available precursor, resorcinol. We will dissect the underlying reaction mechanisms, provide a detailed, field-proven experimental protocol, and discuss critical parameters for optimization and troubleshooting. This document is intended for researchers, chemists, and professionals in drug development seeking a practical and scientifically grounded approach to accessing this valuable molecular framework.
Part 1: Foundational Principles & Mechanistic Overview
The Strategic Approach: A Tale of Two Reactions
The synthesis of 7-hydroxychroman-4-one from resorcinol is elegantly achieved through a two-step sequence. This strategy leverages two cornerstone reactions in organic chemistry:
-
Friedel-Crafts Acylation: An electrophilic aromatic substitution that installs a 3-halopropionyl group onto the electron-rich resorcinol ring.
-
Intramolecular Williamson Ether Synthesis: A base-mediated cyclization that forms the pyranone ring, constituting the core of the chromanone structure.
This approach is favored for its efficiency and high degree of control over the final structure, distinguishing it from related syntheses like the Pechmann condensation, which yields coumarins, or the Simonis cyclization, which produces chromones (the unsaturated analogs).[3]
A Note on Nomenclature
While the topic specifies "8-hydroxychroman-4-one," the product derived from resorcinol (1,3-dihydroxybenzene) is correctly named 7-hydroxychroman-4-one . According to IUPAC nomenclature for the chroman ring system, the oxygen atom is assigned position 1, and numbering proceeds around the heterocyclic ring first. Therefore, the hydroxyl group from resorcinol resides at the 7-position.
Mechanism Deep Dive
Understanding the causality behind each transformation is critical for successful synthesis and troubleshooting.
The initial step involves the acylation of resorcinol with a 3-halopropionic acid, such as 3-bromopropionic acid.[1] A strong Brønsted or Lewis acid is required to activate the carboxylic acid for electrophilic attack on the aromatic ring. Trifluoromethanesulfonic acid (triflic acid, CF₃SO₃H) is an exceptionally effective catalyst for this purpose.
The mechanism proceeds as follows:
-
Activation: Triflic acid protonates the carbonyl oxygen of 3-bromopropionic acid, forming a highly electrophilic acylium ion or a similarly reactive species.
-
Electrophilic Attack: The resorcinol ring, being highly activated by two hydroxyl groups, acts as a nucleophile. The attack occurs at the C4 position (ortho to one hydroxyl group and para to the other), which is the most sterically accessible and electronically enriched position.
-
Rearomatization: The resulting intermediate loses a proton to restore aromaticity, yielding the key intermediate, 3-bromo-1-(2,4-dihydroxyphenyl)propan-1-one .[1]
Caption: Mechanism of Friedel-Crafts Acylation.
The second step transforms the linear propiophenone intermediate into the final heterocyclic product. This reaction is performed in the presence of a base, typically an aqueous solution of sodium hydroxide (NaOH).[1][4][5]
The mechanism is a classic intramolecular Sₙ2 reaction:
-
Deprotonation: The strong base (OH⁻) selectively deprotonates the most acidic proton, which is the phenolic hydroxyl group at the C2 position of the phenyl ring (ortho to the ketone). This generates a potent phenoxide nucleophile.
-
Intramolecular Attack: The newly formed phenoxide attacks the carbon atom bearing the bromine atom, displacing the bromide ion.
-
Ring Closure: This nucleophilic substitution closes the six-membered ring, forming the 7-hydroxychroman-4-one product.[5]
Caption: Mechanism of Intramolecular Cyclization.
Part 2: Detailed Experimental Protocol
This protocol is a synthesized methodology based on established literature procedures, designed for reproducibility and high yield.[1][5]
Overall Experimental Workflow
Caption: High-level experimental workflow.
Materials and Reagents
| Reagent | CAS No. | Mol. Weight ( g/mol ) | Key Properties |
| Resorcinol | 108-46-3 | 110.11 | Solid, moisture sensitive |
| 3-Bromopropionic Acid | 590-92-1 | 152.97 | Solid, corrosive |
| Trifluoromethanesulfonic Acid | 1493-13-6 | 150.08 | Liquid, highly corrosive, hygroscopic |
| Sodium Hydroxide | 1310-73-2 | 40.00 | Solid, corrosive, hygroscopic |
| Sulfuric Acid (conc.) | 7664-93-9 | 98.08 | Liquid, highly corrosive |
| Ethyl Acetate | 141-78-6 | 88.11 | Solvent, flammable |
| Chloroform | 67-66-3 | 119.38 | Solvent, toxic |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | Drying agent |
Step-by-Step Synthesis Procedure
Step 1: Synthesis of 3-bromo-1-(2,4-dihydroxyphenyl)propan-1-one [1]
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a condenser, add resorcinol (4.15 g, 37.7 mmol) and 3-bromopropionic acid (5.82 g, 38.0 mmol).
-
CAUTION: In a fume hood, carefully and slowly add triflic acid (10 mL, 113 mmol) to the flask while stirring. The addition is exothermic.
-
Heat the reaction mixture to 80 °C using an oil bath and maintain this temperature with vigorous stirring for 1 hour.
-
After 1 hour, remove the flask from the oil bath and allow it to cool to room temperature for approximately 15 minutes.
-
Carefully pour the cooled reaction mixture into a separatory funnel containing 100 mL of chloroform and 100 mL of distilled water.
-
Shake the funnel vigorously, venting frequently. Separate the layers and extract the aqueous phase twice more with 100 mL portions of chloroform.
-
Combine the organic phases, wash with 100 mL of water, and then dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude intermediate product as a solid.
Step 2: Synthesis of 7-Hydroxychroman-4-one [1][5]
-
Prepare a 2 M sodium hydroxide solution by dissolving NaOH (8.0 g) in water (100 mL). Cool this solution to 5 °C in an ice bath.
-
Add the crude intermediate from Step 1 to the cooled NaOH solution with stirring.
-
Remove the flask from the ice bath and continue stirring at room temperature for 2 hours. The reaction progress can be monitored by TLC.
-
After 2 hours, re-cool the reaction mixture to 5 °C in an ice bath.
-
Slowly and carefully adjust the pH to ~2 by adding 6 M sulfuric acid dropwise.
-
The product will precipitate out. Extract the entire mixture three times with ethyl acetate (3 x 150 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude 7-hydroxychroman-4-one as a tan solid.
Purification
The crude product can be purified by recrystallization from an ethanol-water mixture or by silica gel column chromatography using a hexane/ethyl acetate gradient to yield a pure, off-white solid.
Part 3: Product Characterization & Validation
Verifying the structure and purity of the final product is paramount. The following data, consistent with literature reports, confirms the successful synthesis of 7-hydroxychroman-4-one.[1]
| Property | Expected Value |
| Appearance | Tan to off-white solid |
| ¹H NMR (500 MHz, DMSO-d₆) | δ 10.54 (s, 1H, 7-OH), 7.61 (d, 1H, H-5), 6.40-6.30 (m, 2H, H-6, H-8), 4.45 (t, 2H, H-2), 2.66 (t, 2H, H-3) |
| ¹³C NMR (APT, 125 MHz) | δ 189.8 (C=O), 164.4 (C-7), 128.5 (C-5), 110.4 (C-6), 102.4 (C-8), 66.9 (C-2), 36.9 (C-3) |
The key takeaways from the NMR data are the singlet at 10.54 ppm confirming the remaining phenolic proton and the two triplets at 4.45 and 2.66 ppm, which are characteristic of the adjacent methylene groups (H-2 and H-3) in the saturated pyranone ring.[1]
Part 4: Troubleshooting & Optimization
| Potential Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield in Step 1 | Incomplete reaction; insufficient catalyst; moisture. | Ensure anhydrous conditions. Increase reaction time or slightly increase temperature. Confirm catalyst quality. |
| Formation of Dark Polymer | Reaction temperature too high during acylation. | Maintain strict temperature control at 80°C. Ensure slow, careful addition of triflic acid. |
| Incomplete Cyclization | Insufficient base; reaction time too short. | Ensure pH is strongly basic during the reaction. Extend reaction time and monitor by TLC. |
| Difficulty in Purification | Presence of unreacted intermediate or side products. | Ensure complete conversion in each step before proceeding. Optimize chromatography conditions (solvent system). |
Conclusion
The synthesis of 7-hydroxychroman-4-one from resorcinol via a two-step Friedel-Crafts acylation and intramolecular cyclization pathway is a highly effective and reliable method. By understanding the underlying mechanisms and carefully controlling key experimental parameters such as temperature, catalyst loading, and reaction time, researchers can consistently obtain high yields of this valuable intermediate. This guide provides the necessary technical foundation for scientists to successfully implement this synthesis and leverage its product in the development of novel bioactive molecules.
References
-
Jamaludin, A. A., Siti, R. D., Tatang, H. A., Wiani, H. I., & Achmad, Z. (2018). Synthesis of fluorescent compound, 7-Hydroxy-4- methyl-2H-chroman-2-one via Pechmann condensation of citric acid and resorcinol. Research Journal of Chemistry and Environment, 22(Special Issue II). [Link]
-
de Oliveira, A. M., et al. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 28(13), 5183. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Chromanones and Flavanones. [Link]
-
Ewies, F. E. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085. [Link]
-
ResearchGate. (n.d.). Pechmann reaction of resorcinol (1) with ethyl acetoacetate (2) to produce 7-hydroxy-4-methylcoumarin (3). [Link]
-
Taylor & Francis Online. (n.d.). Pechmann condensation – Knowledge and References. [Link]
-
Wikipedia. (n.d.). Pechmann condensation. [Link]
-
ResearchGate. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. [Link]
-
Mishra, A., et al. (2010). Synthesis of coumarins via Pechmann condensation using inorganic ion exchangers as solid acid catalysts. Journal of the Serbian Chemical Society, 75(1), 1-10. [Link]
-
ResearchGate. (2015). Synthesis of 7-hydroxychroman-4-one from resorcinol. [Link]
-
Al-Amiery, A. A., et al. (2021). New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. Egyptian Journal of Chemistry, 64(10), 5571-5578. [Link]
-
MySkinRecipes. (n.d.). 8-Hydroxychroman-4-one. [Link]
-
ResearchGate. (n.d.). Synthesis of Chroman-4-ones by Reduction of Chromones. [Link]
-
Asadipour, A., et al. (2017). A short synthesis of 7-amino alkoxy homoisoflavonoides. RSC Advances, 7(77), 48877-48885. [Link]
-
Lee, J. H., et al. (2018). Synthesis of Resorcinol Derivatives and their Effects on Melanin Production. Molecules, 23(1), 196. [Link]
- Google Patents. (n.d.). CN103304477A - Purification method of 8-hydroxyquinoline crude product.
-
ResearchGate. (2017). Alternative two steps route to the synthesis of 7-hydroxychroman-4-one. [Link]
